molecular formula C16H15N3O B12185250 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B12185250
M. Wt: 265.31 g/mol
InChI Key: DFLSVDIDWOUBOT-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a unique structure that combines an indole ring with a pyridine moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, where the indole derivative reacts with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Methods: Employing catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Using chromatography and crystallization methods to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions may produce various substituted indole or pyridine derivatives.

Scientific Research Applications

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets in various cellular processes.

    Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide: Similar structure but with a pyridine moiety at a different position.

    1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide: Another positional isomer with the pyridine moiety at the 4-position.

    1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide: Similar compound with the carboxamide group at a different position on the indole ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to its isomers and analogs.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)indole-5-carboxamide

InChI

InChI=1S/C16H15N3O/c1-19-8-6-13-9-14(4-5-15(13)19)16(20)18-11-12-3-2-7-17-10-12/h2-10H,11H2,1H3,(H,18,20)

InChI Key

DFLSVDIDWOUBOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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